((2-Hydroxyethyl)amino)phenylmercury acetate

Description

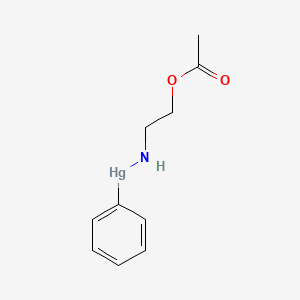

((2-Hydroxyethyl)amino)phenylmercury acetate (CAS 5822-97-9) is an organomercury compound with the molecular formula C₁₀H₁₅HgNO₃ . It consists of a phenyl group bonded to a mercury atom, which is further coordinated to an acetate group and a 2-hydroxyethylamino (-NHCH₂CH₂OH) substituent. This structural configuration distinguishes it from simpler arylmercury compounds like phenylmercury acetate. Organomercury compounds are historically notable for their use in agriculture (e.g., fungicides, herbicides) and industrial preservatives, though their toxicity has led to restricted applications .

Properties

CAS No. |

61792-06-1 |

|---|---|

Molecular Formula |

C10H13HgNO2 |

Molecular Weight |

379.81 g/mol |

IUPAC Name |

(2-acetyloxyethylamino)-phenylmercury |

InChI |

InChI=1S/C6H5.C4H8NO2.Hg/c1-2-4-6-5-3-1;1-4(6)7-3-2-5;/h1-5H;5H,2-3H2,1H3;/q;-1;+1 |

InChI Key |

JKDGLOZFFSHVDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN[Hg]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Principles of Phenylmercury Acetate Synthesis

The synthesis of phenylmercury acetate derivatives typically involves the mercuration of benzene or substituted benzene rings by mercuric acetate or mercuric oxide in the presence of acetic acid. The mercury atom is introduced directly onto the aromatic nucleus, forming phenylmercuric acetate as an intermediate or target compound. The reaction is generally carried out under reflux conditions in glacial acetic acid, which acts as a mutual solvent for both the mercurating agent and the aromatic substrate.

Key Reaction Conditions

- Mercurating agent : Mercuric acetate or mercuric oxide dissolved in glacial acetic acid.

- Solvent : Glacial acetic acid, often in large molar excess (5 to 25 mols per mol of mercuric oxide).

- Aromatic substrate : Benzene or substituted benzene derivatives in molar excess (typically 3 to 20 mols per mol of mercuric oxide).

- Catalysts : Fluoride ions such as hydrogen fluoride, boron trifluoride, or antimony trifluoride are used in minor proportions (1 to 20 mol percent relative to mercuric oxide) to enhance reaction efficiency.

- Temperature : Refluxing temperatures around 80-81 °C are preferred; reactions can proceed at lower temperatures (40-55 °C) but require longer times (1 to 4 hours).

- Pressure : Atmospheric pressure is standard, though variations in pressure are possible without significant detriment.

Typical Procedure for Phenylmercury Acetate Preparation

Based on patent literature, a representative method is as follows:

- Dissolve mercuric oxide in glacial acetic acid with stirring and gentle heating (40-55 °C) for 15 minutes.

- Add a glacial acetic acid solution of boron trifluoride (or other fluoride catalyst).

- Add benzene in molar excess.

- Reflux the mixture at approximately 81 °C for 1.5 to 4 hours.

- Concentrate the reaction mixture under vacuum to remove excess benzene and acetic acid.

- Filter the hot solution to remove insolubles.

- Precipitate phenylmercuric acetate by pouring the filtrate into cold water with stirring.

- Collect the precipitate by filtration, wash with cold water, and dry.

This method yields phenylmercuric acetate with high purity and yields around 84%.

Synthesis of ((2-Hydroxyethyl)amino)phenylmercury Acetate

The specific preparation of ((2-Hydroxyethyl)amino)phenylmercury acetate involves further functionalization of the phenylmercury acetate intermediate by introducing the (2-hydroxyethyl)amino group. While detailed stepwise protocols for this exact compound are scarce, the general approach involves:

- Starting from phenylmercury acetate.

- Reacting with 2-aminoethanol (ethanolamine) or its derivatives under controlled conditions to substitute or coordinate the aminoalkyl moiety onto the phenylmercury acetate.

- The reaction is typically conducted in suitable solvents under mild heating to facilitate substitution without decomposing the mercury complex.

Due to the toxicity and sensitivity of organomercury compounds, reactions are performed under inert atmospheres and with strict safety controls.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Mercuric oxide | 1 mol | Starting mercurating agent |

| Glacial acetic acid | 5-25 mol per mol mercuric oxide | Solvent and reactant |

| Benzene | 3-20 mol per mol mercuric oxide | Aromatic substrate in excess |

| Fluoride catalyst | 1-20 mol % per mol mercuric oxide | Boron trifluoride preferred |

| Temperature | 40-81 °C | Reflux preferred for faster reaction |

| Reaction time | 1-4 hours | Longer at lower temperatures |

| Pressure | Atmospheric | Can vary without major effect |

| Yield | ~84% | For phenylmercuric acetate |

Purification and Recovery

The product is isolated by precipitation into cold water, followed by filtration and washing to remove residual acetic acid and unreacted materials. The filtrate can be concentrated and recycled to recover benzene and acetic acid, improving cost efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: ((2-Hydroxyethyl)amino)phenylmercury acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing species.

Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution reactions can produce various organomercury derivatives.

Scientific Research Applications

Chemistry: ((2-Hydroxyethyl)amino)phenylmercury acetate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: In biological research, the compound is utilized for its antimicrobial properties. It has been studied for its effects on various microorganisms.

Industry: In industrial settings, ((2-Hydroxyethyl)amino)phenylmercury acetate is used in the production of specialty chemicals and as a preservative in certain products.

Mechanism of Action

The mechanism of action of ((2-Hydroxyethyl)amino)phenylmercury acetate involves the interaction of the mercury center with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The molecular targets include enzymes and other proteins essential for microbial survival.

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences among ((2-Hydroxyethyl)amino)phenylmercury acetate and related compounds:

Key Observations:

- Toxicity Trends: Arylmercury compounds (e.g., phenylmercury acetate) are generally less volatile but still highly toxic compared to alkylmercury derivatives (e.g., ethylmercury) . The hydroxyethylamino group may influence metabolic pathways, though specific toxicological data are lacking.

- Applications: Phenylmercury acetate has broader commercial use, while the hydroxyethylamino variant appears restricted to niche research contexts .

Biological Activity

((2-Hydroxyethyl)amino)phenylmercury acetate is a mercury-containing compound that has garnered attention due to its potential biological activities and toxicological implications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

((2-Hydroxyethyl)amino)phenylmercury acetate can be represented by the following structural formula:

This compound features a mercury atom bound to a phenyl group, an amino group, and an acetate moiety, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of ((2-Hydroxyethyl)amino)phenylmercury acetate can be attributed to several mechanisms:

- Enzyme Inhibition : Mercury compounds are known to inhibit various enzymes by binding to thiol groups, disrupting their activity. This inhibition can affect metabolic pathways and cellular processes.

- Cellular Toxicity : The compound exhibits cytotoxic effects in various cell lines, leading to apoptosis and necrosis. The mechanism often involves oxidative stress and disruption of cellular homeostasis.

- Neurotoxicity : Studies indicate that mercury compounds can affect neuronal function, leading to neurodegenerative changes. This is particularly relevant in the context of exposure in occupational settings or environmental contamination.

Toxicological Studies

Recent studies have highlighted the toxicological profile of ((2-Hydroxyethyl)amino)phenylmercury acetate:

- Acute Toxicity : In animal models, acute exposure resulted in significant mortality and morbidity, primarily due to multi-organ failure.

- Chronic Effects : Long-term exposure studies have shown cumulative toxicity leading to kidney damage and neurological deficits. The dose-response relationship indicates that lower doses over extended periods can still result in significant adverse effects.

Case Studies

- Occupational Exposure : A case study involving workers in a chemical manufacturing plant demonstrated elevated levels of mercury in blood samples correlated with exposure to this compound. Symptoms included neurological disturbances and renal dysfunction.

- Environmental Impact : A study assessing the impact of industrial discharge on local ecosystems found elevated concentrations of ((2-Hydroxyethyl)amino)phenylmercury acetate in aquatic environments, leading to bioaccumulation in fish species. This raised concerns about food safety and ecological balance.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for differentiating ((2-Hydroxyethyl)amino)phenylmercury acetate from inorganic mercury in complex biological matrices?

- Methodological Answer : A validated approach involves dithizone extraction followed by chromatographic separation. Acidify the sample, extract with dithizone-carbon tetrachloride, and separate mercury species via alumina column chromatography. Quantify using photoelectric colorimetry at specific wavelengths (error ≤5%, sensitivity ≥0.02 ppm). This method avoids oxidative degradation and minimizes interference from other metal ions .

Q. What are the primary toxicity mechanisms of ((2-Hydroxyethyl)amino)phenylmercury acetate in mammalian systems?

- Methodological Answer : Toxicity mirrors inorganic mercury, targeting the nervous system (central and peripheral), kidneys, and circulatory system. Key effects include hypotension, tachycardia, and hemorrhagic diarrhea. Monitor exposure via:

- Urinalysis for proteinuria and mercury levels.

- Blood mercury assays post-exposure.

- Neurological evaluations (handwriting analysis, reflex tests) .

Q. How can researchers safely handle ((2-Hydroxyethyl)amino)phenylmercury acetate in laboratory settings?

- Methodological Answer :

- Containment : Use fume hoods and sealed containers to prevent volatilization.

- PPE : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.

- Decontamination : Immediate use of eye wash stations and safety showers after exposure.

- Waste Disposal : Collect in mercury-specific hazardous waste containers to prevent environmental release .

Advanced Research Questions

Q. How do bacterial plasmids confer resistance to ((2-Hydroxyethyl)amino)phenylmercury acetate, and what enzymatic pathways are involved?

- Methodological Answer : Resistance is mediated by the mer operon, which encodes:

- Phenylmercury hydrolase : Cleaves the C-Hg bond, releasing benzene and Hg²⁺.

- Mercuric reductase : Reduces Hg²⁺ to volatile Hg⁰, which is expelled .

- Experimental Design :

- Induce resistance by exposing Bacillus spp. to sublethal Hg concentrations.

- Quantify volatilized Hg⁰ using cold-vapor atomic absorption spectroscopy.

- Confirm gene expression via RT-PCR targeting merA (reductase) and merB (hydrolase) .

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in ((2-Hydroxyethyl)amino)phenylmercury acetate derivatives?

- Methodological Answer :

- Multinuclear NMR : Use ¹H, ¹³C, and ¹⁹⁹Hg NMR to identify bonding modes. For example, ¹⁹⁹Hg chemical shifts (δ) correlate with ligand electronegativity (e.g., δ = 800–1,200 ppm for Hg-S bonds) .

- X-ray Crystallography : Resolve coordination geometry (e.g., linear vs. trigonal planar). Key bond lengths: Hg-C (2.05–2.10 Å), Hg-N (2.45–2.60 Å), and Hg-S (2.35–2.40 Å) .

- Data Interpretation : Compare crystallographic data with DFT calculations to validate bonding hypotheses.

Q. What experimental strategies address contradictions in toxicity data between in vitro and in vivo models for ((2-Hydroxyethyl)amino)phenylmercury acetate?

- Methodological Answer :

- Comparative Metabolism Studies : Administer equimolar doses to rodents and human cell lines (e.g., HepG2). Analyze mercury speciation (organic vs. inorganic) using LC-ICP-MS.

- Dosage Adjustments : Account for metabolic differences (e.g., glutathione-mediated detoxification in vivo) by scaling doses via allometric models .

- Biomarker Validation : Cross-validate urinary mercury levels with tissue-specific oxidative stress markers (e.g., malondialdehyde in kidneys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.